molecular formula C9H13N3O4S B13304239 N-(3-aminopropyl)-4-nitrobenzenesulfonamide

N-(3-aminopropyl)-4-nitrobenzenesulfonamide

Cat. No.: B13304239
M. Wt: 259.28 g/mol
InChI Key: SIJDBUOOQUUCIU-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-nitrobenzenesulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonamide group can also enhance the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

N-(3-aminopropyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    N-(3-aminopropyl)-2-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    N-(3-aminopropyl)-4-aminobenzenesulfonamide: A reduced form with an amino group instead of a nitro group, which may have different chemical and biological properties.

    N-(3-aminopropyl)-4-nitrobenzenamine: Lacks the sulfonamide group, which can affect its solubility and stability

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-(3-aminopropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7,10H2

InChI Key

SIJDBUOOQUUCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN

Origin of Product

United States

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